Anthemis glycoside B

Description

Properties

Molecular Formula |

C34H41NO17 |

|---|---|

Molecular Weight |

735.7 g/mol |

IUPAC Name |

[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C34H41NO17/c35-12-19(17-4-2-1-3-5-17)50-34-31(45)28(42)25(39)22(52-34)15-47-32-29(43)26(40)21(14-46-32)49-23(37)11-8-16-6-9-18(10-7-16)48-33-30(44)27(41)24(38)20(13-36)51-33/h1-11,19-22,24-34,36,38-45H,13-15H2/b11-8+/t19-,20-,21-,22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34-/m1/s1 |

InChI Key |

HIRMPNNQGZEXOM-ZXSTXTMUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Anthemis Glycoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Anthemis glycoside B, a cyanogenic glycoside found in plants of the Anthemis genus.

Chemical Structure and Properties

This compound is a cyanogenic glycoside, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis.[1] It has been identified in plant species such as Anthemis retusa (formerly Anthemis cairica) and Cota altissima (formerly Anthemis altissima).[1]

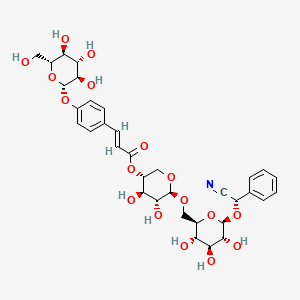

The chemical structure of this compound is characterized by a diglycoside linked to an aglycone derived from phenylalanine.[2] The sugar moiety consists of two glucose units, and the aglycone is an α-hydroxynitrile. The complete chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and purification specifically of this compound are not extensively documented. However, general methods for the extraction and analysis of cyanogenic glycosides from plant materials can be adapted.

General Isolation and Purification of Cyanogenic Glycosides

A general workflow for the isolation of cyanogenic glycosides from plant material is outlined below. This process typically involves extraction, purification, and characterization.

References

An In-depth Technical Guide on the Isolation and Discovery of Anthemis Glycoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of Anthemis glycoside B, a cyanogenic glycoside identified in species of the Anthemis genus. This document details the experimental protocols for its extraction, purification, and structural elucidation, presents available quantitative data, and discusses its biosynthetic pathway.

Introduction

The genus Anthemis, belonging to the Asteraceae family, is a rich source of diverse secondary metabolites, including flavonoids, sesquiterpene lactones, and essential oils. Within this chemical diversity, a class of nitrogen-containing compounds known as cyanogenic glycosides plays a significant ecological role, primarily in plant defense. This compound, along with its counterpart Anthemis glycoside A, was first reported in the fruits of Anthemis cairica (now also referred to as Cota altissima). These compounds are acylated cyanogenic diglycosides derived from the amino acid phenylalanine.

Cyanogenic glycosides, upon enzymatic hydrolysis, release hydrogen cyanide (HCN), a potent toxin. This cyanogenesis serves as a protective mechanism for the plant against herbivores. Beyond their defensive role, some cyanogenic glycosides have garnered interest for their potential biological activities. This guide focuses on the scientific journey of isolating and characterizing this compound.

Discovery and Initial Identification

This compound was first isolated and identified in 1983 by Nahrstedt, Wray, Grotjahn, Fikenscher, and Hegnauer from the fruits of Anthemis cairica.[1][2][3] Their work, published in Planta Medica, described the discovery of three new cyanogenic diglycosides belonging to the mandelonitrile series.

The initial investigation involved the extraction of cyanogenic compounds from the plant material and subsequent purification, leading to the isolation of these novel glycosides. The researchers named two of these compounds Anthemis glycoside A and this compound.

Physicochemical Properties and Structure

This compound is an acylated cyanogenic diglycoside. Its core structure is based on (S)-epilucumin, which is 2-beta-primeverosyloxy-2-phenyl-2S-acetonitrile. The structural elucidation was primarily achieved through a combination of chemical degradation and advanced spectroscopic techniques, including:

-

Proton Nuclear Magnetic Resonance (¹H-NMR)

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) [1]

While the exact structure of this compound is detailed in the original 1983 publication, it is characterized as an acyl derivative of a phenylalanine-derived cyanogenic glycoside with a disaccharide linked to the aglycone. Specifically, the main cyanogenic glycoside found in Anthemis cairica is the 4''-p(beta-primeverosyloxy)-(E)cinnamate of epilucumin, and this compound is one of the named compounds from this study.[1]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the collection and preparation of the plant material and culminating in the purification and structural analysis of the compound.

Plant Material and Extraction

-

Plant Material: Fruits of Anthemis cairica are the primary source from which this compound has been isolated.[1]

-

Extraction: A general procedure for the extraction of cyanogenic glycosides from plant material involves the following steps:

-

The plant material is first defatted to remove lipids that may interfere with subsequent extraction steps.

-

The defatted material is then extracted with a polar solvent, typically aqueous ethanol or methanol, to isolate the glycosides.[4]

-

The crude extract is then concentrated under reduced pressure to yield a residue containing the cyanogenic glycosides.

-

Purification

The purification of this compound from the crude extract is a critical step to obtain a pure compound for structural analysis. A combination of chromatographic techniques is employed:

-

Paper Chromatography (PC): The initial purification of the crude extract can be performed using paper chromatography to separate the broad zone of cyanogenic glycosides.[4]

-

Low-Pressure Column Chromatography: The enriched fraction from PC is then subjected to low-pressure column chromatography on silica gel to further separate the glycosides into different fractions.[4]

-

Preparative Thin-Layer Chromatography (TLC): The fractions containing the target compounds are further purified by preparative TLC to isolate individual glycosides.[4]

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC (RP-HPLC) to obtain highly pure this compound.[4]

The workflow for the isolation and purification of this compound can be visualized as follows:

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the nature of the sugar units and the aglycone, as well as the points of acylation.

-

Mass Spectrometry (FAB-MS): Determines the molecular weight of the glycoside and provides information about its fragmentation pattern, which helps in identifying the constituent sugar units and the aglycone.[1]

-

Chemical Degradation: Mild acidic hydrolysis can be used to break down the glycoside into its constituent parts (benzaldehyde, sugars, and hydrogen cyanide), which can then be identified individually.[4]

Quantitative Data

Quantitative data regarding the yield and concentration of this compound in Anthemis species is not extensively documented in recent literature. The original 1983 study by Nahrstedt et al. would be the primary source for such information. However, general quantitative methods for cyanogenic glycosides in plant materials are well-established and can be adapted for this compound.

Table 1: General Methods for Quantitative Analysis of Cyanogenic Glycosides

| Method | Principle | Application | Reference |

| Spectrophotometry | Colorimetric determination of cyanide released after enzymatic or acid hydrolysis. | Estimation of total cyanogenic potential. | [5] |

| Gas Chromatography (GC) | Separation and quantification of trimethylsilyl (TMS) derivatives of the intact glycosides. | Specific quantification of individual glycosides. | [4] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of glycosides using UV or MS detection. | Widely used for the quantification of specific cyanogenic glycosides in complex mixtures. | [6] |

Biosynthesis and Biological Significance

Biosynthetic Pathway

This compound, being a phenylalanine-derived cyanogenic glycoside, follows a well-established biosynthetic pathway. The general pathway for the biosynthesis of such compounds is outlined below:

The pathway begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions catalyzed by cytochrome P450 enzymes (CYP79 and CYP71) and UDP-glucosyltransferases (UGT) to form the core cyanogenic glycoside. Subsequent acylation reactions lead to the formation of this compound.

Biological Activity and Potential Applications

The primary biological role of this compound is believed to be in chemical defense against herbivores. The release of toxic hydrogen cyanide upon tissue damage deters feeding.

Currently, there is a lack of specific studies on the biological activities of purified this compound beyond its cyanogenic nature. However, cyanogenic glycosides as a class have been investigated for various potential applications, although research is often focused on more common compounds like amygdalin. The biological potential of this compound remains an area for future research.

Conclusion

This compound represents a specific example of the chemical diversity within the Anthemis genus. Its discovery and structural elucidation have contributed to the broader understanding of cyanogenic glycosides in plants. While detailed quantitative and biological activity data for this specific compound are limited in readily available literature, the established methodologies for the isolation, purification, and analysis of cyanogenic glycosides provide a solid framework for further investigation. Future research on this compound could focus on its quantitative distribution across different Anthemis species, its specific biological activities beyond cyanogenesis, and its potential applications in various scientific and industrial fields. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this unique natural product.

References

- 1. New Acylated Cyanogenic Diglycosides from Fruits of Anthemis cairica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyanogenic Glycosides and Cyanolipids [ouci.dntb.gov.ua]

- 3. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anthemis Glycoside B: Natural Sources, Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anthemis glycoside B, a cyanogenic glycoside found within the Anthemis genus. This document details its natural sources, distribution within plant tissues, and a review of the experimental protocols for its isolation and characterization. Quantitative data, where available in the literature, is presented for comparative analysis.

Introduction to this compound

This compound is a cyanogenic glycoside, a class of secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. It is structurally classified as an acylated cyanogenic diglycoside belonging to the mandelonitrile series. Its presence has been confirmed in specific species of the genus Anthemis, a group of aromatic flowering plants in the Asteraceae family.

Natural Sources and Distribution

The primary documented natural sources of this compound are:

-

Anthemis altissima

-

Anthemis cairica (fruits)

Currently, detailed quantitative data on the concentration of this compound in various parts of these plants (e.g., leaves, stems, flowers, roots) is not extensively available in the public domain. The primary research has focused on the fruits of Anthemis cairica as a source for isolation.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound, based on the available scientific literature.

Extraction and Isolation from Anthemis cairica Fruits

The foundational protocol for the isolation of this compound is derived from the research on the fruits of Anthemis cairica.

Experimental Workflow:

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dried and powdered fruits of Anthemis cairica are used as the starting material.

-

Extraction: The powdered plant material is macerated with an 80% methanol-water solution at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure (in vacuo) to yield a concentrated crude extract.

-

Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The glycosides, including this compound, preferentially partition into the n-butanol phase.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of chloroform and methanol, starting with a higher concentration of chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative reversed-phase HPLC. A methanol-water gradient is typically employed as the mobile phase.

-

Final Purification: The fractions containing the pure compound are collected, and the solvent is evaporated to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar moieties, as well as the points of acylation.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a key technique for determining the molecular weight and fragmentation pattern, which helps to confirm the overall structure and the sequence of the sugar units.

-

Degradation Studies: Chemical or enzymatic hydrolysis can be employed to break down the glycoside into its constituent parts (aglycone, sugars, and acyl groups) for individual identification.

Biosynthesis of Cyanogenic Glycosides

This compound, being a cyanogenic glycoside, is synthesized in plants through a multi-step enzymatic pathway. While the specific enzymes for this compound have not been fully characterized, the general biosynthetic pathway for cyanogenic glycosides is well-established.

Caption: Generalized biosynthetic pathway of cyanogenic glycosides.

This pathway involves the conversion of an amino acid precursor, in the case of this compound likely phenylalanine, through a series of intermediates catalyzed by cytochrome P450 enzymes (CYP79 and CYP71 families) and a final glycosylation step by a UDP-glucosyltransferase (UGT).

Biological Activity and Potential Applications

The biological activity of this compound itself has not been extensively studied. However, as a cyanogenic glycoside, its primary biological role in the plant is likely as a defense mechanism against herbivores. Upon tissue damage, the glycoside comes into contact with β-glucosidases, leading to the release of toxic hydrogen cyanide.

Research into the pharmacological properties of specific cyanogenic glycosides is ongoing, with some studies exploring their potential in areas such as cancer therapy. However, any potential therapeutic application must be carefully weighed against the inherent toxicity of cyanide. At present, there are no established medicinal uses for this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound in different plant tissues and species remains scarce. The following table highlights the need for further research in this area.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Anthemis cairica | Fruits | Data not available | - |

| Anthemis altissima | Not specified | Data not available | - |

Conclusion and Future Directions

This compound is a structurally interesting cyanogenic glycoside found in certain Anthemis species. While its isolation and structure have been described, there are significant gaps in our understanding of its quantitative distribution, specific biological activities, and the precise enzymatic pathway leading to its biosynthesis. Future research should focus on:

-

Developing and applying quantitative analytical methods to determine the concentration of this compound in different plant parts of Anthemis cairica and Anthemis altissima.

-

Investigating the biological activities of the purified compound in various in vitro and in vivo models to explore any potential pharmacological effects beyond its cyanogenic nature.

-

Elucidating the specific enzymes involved in its biosynthesis to better understand the regulation of its production in the plant.

This foundational knowledge will be crucial for any future consideration of this compound in drug development or other biotechnological applications.

A Technical Guide to the Biosynthetic Pathway of Cyanogenic Glycosides in Anthemis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanogenic glycosides in the plant genus Anthemis. Drawing from available scientific literature, this document details the known compounds, the putative enzymatic steps involved in their synthesis, and methodologies for their extraction and analysis. This guide is intended to serve as a foundational resource for researchers investigating the chemical ecology, pharmacology, and potential applications of these specialized metabolites.

Introduction to Cyanogenic Glycosides in Anthemis

Cyanogenic glycosides are a class of nitrogen-containing plant secondary metabolites that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. This "cyanide bomb" serves as a chemical defense mechanism against herbivores and pathogens.[1][2] Within the Asteraceae family, the genus Anthemis is known to produce cyanogenic glycosides.[3] Specifically, research on Anthemis cairica (synonymous with Anthemis retusa) and Cota altissima (syn. Anthemis altissima) has led to the isolation and characterization of several unique cyanogenic glycosides.[3][4][5] These compounds are structurally derived from the amino acid L-phenylalanine, placing them in the mandelonitrile series of cyanogenic glycosides.[4]

Identified Cyanogenic Glycosides in Anthemis

To date, specific cyanogenic glycosides have been isolated and identified from Anthemis cairica. These compounds are notable for being acylated diglycosides. The core structure is epilucumin, which is further elaborated with substituted cinnamic acid moieties.[3][4]

Table 1: Cyanogenic Glycosides Identified in Anthemis Species

| Compound Name | Structure | Source Species | Notes |

| Epilucumin | 2-β-primeverosyloxy-2-phenyl-2S-acetonitrile | Anthemis cairica | A minor compound.[3][4] |

| Anthemis Glycoside A | 4''-p-(β-primeverosyloxy)-(E)-cinnamate of epilucumin | Anthemis cairica | The main cyanogenic glycoside found in the fruits.[3][4] |

| Anthemis Glycoside B | 4''-p-(β-D-glucopyranosyloxy)-(E)-cinnamate of epilucumin | Anthemis cairica | A minor compound.[3][4] |

Note: As of the latest literature review, quantitative data on the concentrations of these glycosides in Anthemis species are not available.

The Biosynthetic Pathway of Mandelonitrile-Derived Cyanogenic Glycosides

While the specific enzymes have not been characterized in Anthemis, the biosynthetic pathway for mandelonitrile-derived cyanogenic glycosides is well-established in other plant species and is presumed to follow a conserved sequence of enzymatic reactions. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of modifications catalyzed by cytochrome P450 monooxygenases and a final glycosylation step by a UDP-glucosyltransferase.

Pathway Steps:

-

Conversion of L-Phenylalanine to (E/Z)-Phenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family. The reaction involves the N-hydroxylation of L-phenylalanine.

-

Conversion of (E/Z)-Phenylacetaldoxime to (S)-Mandelonitrile: The aldoxime is subsequently converted to the α-hydroxynitrile, mandelonitrile, by another cytochrome P450, likely from the CYP71 family. This is a multi-step process that results in the formation of the nitrile group.

-

Glycosylation to form Epilucumin: The unstable mandelonitrile is stabilized by glycosylation. A UDP-glucosyltransferase (UGT) transfers a glucose molecule to the hydroxyl group of mandelonitrile. In the case of epilucumin, a primeverose (a disaccharide of glucose and xylose) is attached. This step is crucial for the stability and storage of the cyanogenic precursor.

-

Acylation to form Anthemis Glycosides A and B: The final step in the biosynthesis of the characteristic Anthemis glycosides is the acylation of the sugar moiety of epilucumin. Specific acyltransferases are responsible for adding substituted cinnamic acid groups to produce Anthemis glycosides A and B.[3][4]

Experimental Protocols

The following sections provide generalized protocols for the extraction, purification, and analysis of cyanogenic glycosides from plant material. These methods are based on established procedures and should be optimized for Anthemis species.

Extraction of Cyanogenic Glycosides

A common method for the extraction of cyanogenic glycosides from plant tissues involves the use of a methanol-water mixture, which is effective in extracting these polar compounds while minimizing the activity of endogenous hydrolytic enzymes.[6][7]

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., fruits, leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen material to dryness and then grind to a fine powder.

-

Extraction:

-

To 1 gram of powdered plant material, add 10 mL of 80% aqueous methanol.

-

Vortex the mixture thoroughly.

-

Sonciate the sample for 30 minutes in a sonicator bath.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 80% aqueous methanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Solvent Removal: Evaporate the methanol from the pooled supernatants under reduced pressure using a rotary evaporator.

-

Sample Clean-up (Optional but Recommended): The aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds that may interfere with subsequent analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative or semi-preparative HPLC is a powerful technique for isolating and purifying individual cyanogenic glycosides from the crude extract. The original study on Anthemis cairica utilized this method.[3]

Protocol:

-

Sample Preparation: Redissolve the dried, cleaned-up extract in a suitable solvent, such as the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Program: A linear gradient from a low percentage of organic solvent to a high percentage over 30-60 minutes is a good starting point for separating compounds of varying polarities.

-

Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the nitrile group.

-

Fraction Collection: Collect fractions corresponding to the peaks of interest based on the UV chromatogram.

-

-

Purity Analysis: The purity of the collected fractions should be assessed by analytical HPLC or LC-MS.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the sensitive and specific detection and quantification of cyanogenic glycosides.[8][9][10]

Protocol:

-

LC Conditions: Similar to the HPLC purification, a C18 column with a water/acetonitrile or water/methanol gradient is commonly employed. The flow rate and gradient should be optimized for analytical separation.

-

MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) is typically used, often in positive ion mode, as cyanogenic glycosides can form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

-

Mass Analyzer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Detection Mode: For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity. For structural confirmation, high-resolution mass spectrometry is invaluable.

-

Conclusion and Future Directions

The genus Anthemis represents an interesting source of acylated cyanogenic diglycosides derived from L-phenylalanine. While the core structures of these compounds in Anthemis cairica have been elucidated, significant gaps in our knowledge remain. Future research should focus on:

-

Quantitative analysis of anthemis glycosides across different species of Anthemis and in various plant tissues and developmental stages.

-

Isolation and characterization of the biosynthetic enzymes , particularly the specific CYP79, CYP71, and UGTs, through genomic and transcriptomic approaches.

-

Elucidation of the biological activity of these specific cyanogenic glycosides, beyond their presumed role in chemical defense.

A deeper understanding of the biosynthesis and biological function of cyanogenic glycosides in Anthemis will not only contribute to the field of plant chemical ecology but may also unveil novel compounds with potential applications in pharmacology and drug development.

References

- 1. wur.nl [wur.nl]

- 2. Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. New Acylated Cyanogenic Diglycosides from Fruits of Anthemis cairica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. entomoljournal.com [entomoljournal.com]

- 8. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mospace.umsystem.edu [mospace.umsystem.edu]

In-Depth Technical Guide: Physicochemical Properties and Characterization of Anthemis Glycoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthemis glycoside B is a cyanogenic glycoside identified in Anthemis altissima, a plant belonging to the Asteraceae family. Cyanogenic glycosides are a class of plant secondary metabolites that, upon enzymatic hydrolysis, release hydrogen cyanide (HCN). This process, known as cyanogenesis, is a defense mechanism for the plant against herbivores and pathogens.[1][2][3] While specific research on this compound is limited, this guide provides a comprehensive overview of its likely physicochemical properties and the standard methodologies for its characterization, based on the established knowledge of cyanogenic glycosides and related compounds from the Anthemis genus.

Physicochemical Properties

Detailed physicochemical data for this compound are not extensively reported in the available literature. However, based on its classification as a cyanogenic glycoside, its general properties can be inferred. The following table summarizes these expected properties, with some data being representative of this class of compounds.

| Property | Expected Value/Characteristic | Source/Justification |

| Molecular Formula | Not definitively established | Requires isolation and high-resolution mass spectrometry. |

| Molecular Weight | Variable; depends on the aglycone and sugar moieties | General knowledge of glycoside structures. |

| Solubility | Expected to be soluble in polar solvents (water, methanol, ethanol) and insoluble in non-polar solvents (hexane, chloroform). | The presence of sugar moieties imparts polarity.[1] |

| Melting Point | Typically crystalline solids with defined melting points, but data for this specific compound is unavailable. | General property of purified natural glycosides. |

| Appearance | Likely a colorless or white crystalline solid in its pure form. | Common characteristic of purified glycosides. |

| UV-Vis Absorption | Dependent on the aromaticity of the aglycone. If the aglycone contains a chromophore, it will absorb in the UV-Vis region. | Spectroscopic principles. |

Characterization of this compound

The structural elucidation and characterization of this compound would involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of glycosides from plant extracts. A reversed-phase HPLC method would be suitable for this compound.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol. |

| Detection | UV-Vis Diode Array Detector (DAD) to monitor for chromophores and Mass Spectrometry (MS) for mass identification. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common ionization technique for polar molecules like glycosides.

| Parameter | Expected Observation |

| Ionization Mode | Positive or Negative ESI |

| High-Resolution MS (HRMS) | Provides the accurate mass, allowing for the determination of the molecular formula. |

| Tandem MS (MS/MS) | Fragmentation analysis reveals the structure of the aglycone and the sequence of sugar units. Characteristic losses of sugar moieties are observed. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of a novel compound. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required. While specific chemical shifts for this compound are not available, the following table provides an example of the types of signals expected for a cyanogenic glycoside.

| Atom | Expected Chemical Shift (ppm) - Representative |

| Anomeric Proton (H-1') | 4.5 - 5.5 |

| Other Sugar Protons | 3.0 - 4.5 |

| Aglycone Protons | Variable, depending on the structure (aliphatic or aromatic) |

| Nitrile Carbon (CN) | ~120 |

| Anomeric Carbon (C-1') | 95 - 105 |

| Other Sugar Carbons | 60 - 85 |

| Aglycone Carbons | Variable |

Experimental Protocols

The following are detailed, representative protocols for the isolation and characterization of this compound from Anthemis altissima.

Plant Material Extraction and Fractionation

-

Objective: To obtain a crude extract enriched with glycosides.

-

Protocol:

-

Air-dry the aerial parts of Anthemis altissima at room temperature and grind into a fine powder.

-

Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The aqueous fraction is expected to contain the polar glycosides.

-

Isolation by Column Chromatography

-

Objective: To isolate this compound from the enriched fraction.

-

Protocol:

-

Subject the aqueous fraction to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel.

-

Elute the column with a stepwise gradient of methanol in water (for reversed-phase) or ethyl acetate in methanol (for normal-phase).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform further purification using preparative HPLC with a C18 column to obtain the pure this compound.

-

Structure Elucidation

-

Objective: To determine the chemical structure of the isolated compound.

-

Protocol:

-

Mass Spectrometry:

-

Dissolve a small amount of the purified compound in methanol.

-

Infuse the sample into an ESI-qTOF mass spectrometer to obtain the high-resolution mass spectrum and determine the molecular formula.

-

Perform MS/MS analysis to induce fragmentation and identify the aglycone and sugar moieties based on the fragmentation pattern.

-

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analyze the spectra to assign all proton and carbon signals and establish the connectivity within the molecule, including the glycosidic linkage and the stereochemistry.

-

-

Biological Activity and Signaling Pathway

Specific signaling pathways for this compound have not been elucidated. However, as a cyanogenic glycoside, its primary biological activity is cyanogenesis.

Cyanogenesis Pathway

The diagram below illustrates the general mechanism of cyanogenesis, which is initiated by the enzymatic hydrolysis of the cyanogenic glycoside.

Caption: General pathway of cyanogenesis initiated by cellular damage.

Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

While specific data on this compound remains to be fully elucidated, this guide provides a robust framework for its study based on established principles of natural product chemistry. The protocols and characterization data presented, though generalized, offer a solid starting point for researchers interested in this and other cyanogenic glycosides. Further investigation is required to isolate and definitively characterize this compound, which will be essential for exploring its full biological potential and any possible applications in drug development.

References

Unraveling the Bioactivity of Anthemis Glycoside B: A Mechanistic Overview

A comprehensive review of the current, albeit limited, understanding of Anthemis glycoside B's mechanism of action for researchers, scientists, and drug development professionals.

Introduction

The genus Anthemis, encompassing a wide variety of flowering plants commonly known as chamomiles, has been a subject of scientific inquiry due to its rich phytochemical profile and diverse biological activities.[1][2] These plants are known to contain a plethora of secondary metabolites, including flavonoids, sesquiterpene lactones, and essential oils, which contribute to their therapeutic properties such as anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][3] Within this chemically diverse genus, specific glycosidic compounds have been identified, including Anthemis glycoside A and B, which are classified as cyanogenic glycosides.[4] However, detailed investigations into the specific mechanism of action of this compound are currently not available in the reviewed scientific literature. This guide, therefore, aims to provide an in-depth overview of the putative mechanisms of action of compounds found within the Anthemis genus, which may offer insights into the potential bioactivity of this compound.

Putative Mechanisms of Action of Bioactive Compounds from Anthemis Species

The therapeutic effects of extracts from Anthemis species are attributed to the synergistic action of their various chemical constituents. The primary mechanisms revolve around antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Antioxidant Activity

Several studies have highlighted the potent antioxidant properties of Anthemis extracts.[1][5] This activity is largely attributed to the presence of phenolic compounds, including flavonoids.[1][5] The proposed mechanism involves the scavenging of free radicals, thereby protecting cells from oxidative damage.

A study on Anthemis tinctoria L. demonstrated the free radical scavenging activity of its methanolic extract and isolated compounds using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay.[5]

Table 1: Antioxidant Activity of Anthemis tinctoria Compounds

| Compound/Extract | Assay | Result (IC50 or % inhibition) |

| Methanolic Extract | DPPH | - |

| Compound 1 (conduritol F-1-O-(6'-O-E-p-caffeoyl)-beta-D-glucopyranoside) | DPPH | Strong scavenging effect |

| Compound 5 (patulitrin) | DPPH | Strong scavenging effect |

Experimental Protocol: DPPH Radical Scavenging Assay

A detailed experimental protocol for the DPPH assay as described in the literature would typically involve the following steps:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Sample preparation: The plant extracts and isolated compounds are dissolved in a suitable solvent to obtain a range of concentrations.

-

Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test samples.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory and Enzyme Inhibitory Activity

Extracts from the Anthemis genus have demonstrated significant anti-inflammatory and enzyme inhibitory effects.[1] These activities are crucial for their therapeutic potential in various inflammatory conditions. For instance, some species have been traditionally used to treat gastrointestinal disorders and inflammatory diseases.[1]

A study on Anthemis tinctoria investigated the inhibitory activity of its compounds on soybean lipoxygenase, an enzyme involved in the inflammatory pathway.[5]

Table 2: Enzyme Inhibitory Activity of Anthemis tinctoria Compounds

| Compound | Enzyme | Result |

| Patulitrin (Compound 5) | Soybean Lipoxygenase | High inhibitory activity |

Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

A typical protocol for assessing lipoxygenase inhibition would include:

-

Enzyme and substrate preparation: A solution of soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer.

-

Sample preparation: The test compounds are dissolved to obtain various concentrations.

-

Reaction initiation: The enzyme, substrate, and test compound are mixed, and the reaction is initiated.

-

Measurement: The formation of the product (conjugated diene) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of Anthemis species. A study on Anthemis tinctoria var. pallida and A. cretica subsp. tenuiloba investigated their effects on biomarkers of oxidative stress and neurotransmission in a rat cortex model.[6][7] The water extract of A. cretica subsp. tenuiloba (ACT) was found to mitigate the increase in lactate dehydrogenase (LDH) levels and serotonin (5-HT) turnover induced by excitotoxicity.[7] Furthermore, proteomic analysis revealed that the extract could restore the physiological activity of proteins involved in neuron morphology and neurotransmission, such as neurofilament medium polypeptide (NEFM), vesicle-associated membrane protein 2 (VAMP-2), and protein kinase C gamma (PKCγ).[7]

Table 3: Neuroprotective Effects of Anthemis cretica subsp. tenuiloba (ACT) Water Extract

| Biomarker/Protein | Effect of ACT Water Extract |

| Lactate Dehydrogenase (LDH) | Blunted K+ 60 mM-induced increase |

| Serotonin (5-HT) Turnover | Blunted K+ 60 mM-induced increase |

| NEFM, VAMP-2, PKCγ | Restored physiological activity |

Experimental Protocol: Ex Vivo Neurotoxicity Paradigm

The experimental setup for the ex vivo neurotoxicity study would generally involve:

-

Tissue preparation: Isolation of rat cortex tissue.

-

Treatment: Incubation of cortex slices with the Anthemis extract followed by induction of excitotoxicity using a high concentration of potassium (K+ 60 mM).

-

Biochemical analysis: Measurement of LDH release into the medium as an indicator of cell damage and determination of 5-HT and its metabolite levels using techniques like HPLC to assess neurotransmitter turnover.

-

Proteomic analysis: Protein extraction from the treated tissue, followed by techniques like two-dimensional gel electrophoresis or mass spectrometry to identify and quantify changes in protein expression.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader activities of Anthemis extracts suggest involvement in key cellular signaling cascades. The antioxidant effects likely involve modulation of pathways sensitive to redox status, such as the Nrf2-ARE pathway. The anti-inflammatory actions may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB. The observed neuroprotective effects point towards an influence on pathways regulating neuronal survival, synaptic plasticity, and neurotransmission.

Caption: Putative mechanism of action of Anthemis bioactive compounds.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the broader scientific literature on the Anthemis genus provides a solid foundation for hypothesizing its potential biological activities. The well-documented antioxidant, anti-inflammatory, and neuroprotective effects of Anthemis extracts and their constituents suggest that this compound may contribute to these therapeutic properties.

Future research should focus on the isolation and characterization of pure this compound. Subsequent in-vitro and in-vivo studies are imperative to delineate its specific molecular targets and signaling pathways. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related natural products for the development of novel pharmaceuticals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Chemical Profiling and Multidirectional Biological Investigation of Two Wild Anthemis Species (Anthemis tinctoria var. Pallida and A. cretica subsp. tenuiloba): Focus on Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Bioactive Compounds from Anthemis Genus: A Technical Guide

Introduction

The genus Anthemis, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, including flavonoids, sesquiterpene lactones, and phenolic compounds.[1][2] These constituents have garnered significant interest within the scientific community for their potential therapeutic applications, with studies reporting anti-inflammatory, antioxidant, and anticancer properties.[1] While the search for a specific compound named "Anthemis glycoside B," identified as a cyanogenic glycoside, yields limited detailed in vitro screening data[3], this guide provides a comprehensive overview of the methodologies and data presentation for the preliminary in vitro screening of bioactive compounds isolated from the Anthemis genus. The protocols and data presented herein are compiled from various studies on Anthemis species and serve as a representative framework for the evaluation of a novel compound such as this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental protocols, data summarization, and the visualization of experimental workflows and potential signaling pathways.

Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative data from in vitro screenings of various extracts and compounds from different Anthemis species.

Table 1: Antioxidant Activity of Anthemis Species Extracts

| Species | Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |

| Anthemis kotschyana | Methanol Extract | DPPH Radical Scavenging | 26.1 ± 0.4 | [4] |

| Anthemis tricolor | Not Specified | DPPH Radical Scavenging | 55.36 ± 0.117 | [4] |

| Anthemis tinctoria | Methanolic Extract | DPPH Radical Scavenging | Not explicitly quantified | [5][6] |

| Alstonia angustiloba (for comparison) | 60% Methanolic Extract | DPPH Radical Scavenging | 80.38 | [7] |

| Alstonia angustiloba (for comparison) | Aqueous Extract | DPPH Radical Scavenging | 94.11 | [7] |

| Alstonia angustiloba (for comparison) | 60% Methanolic Extract | ABTS Radical Scavenging | 85.80 | [7] |

| Alstonia angustiloba (for comparison) | Aqueous Extract | ABTS Radical Scavenging | 115.43 | [7] |

Table 2: Anti-inflammatory Activity of Anthemis Species Extracts

| Species | Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |

| Anthemis tinctoria var. tinctoria | Methanol Extract | 5-Lipoxygenase (5-LOX) | 23.88 | [8][9] |

| Anthemis tinctoria var. tinctoria | Ethyl Acetate Fraction (ATiEA) | 5-Lipoxygenase (5-LOX) | 3.44 | [8] |

| Indomethacin (Standard) | - | 5-Lipoxygenase (5-LOX) | 18.05 | [8][9] |

Table 3: Anticancer Activity of Anthemis tinctoria Essential Oil

| Cell Line | Description | IC50 Value (µg/mL) | Reference |

| KB | Human oral carcinoma | 27.75 - 29.96 | [10][11][12] |

| LNCaP | Human prostate adenocarcinoma | 27.75 - 29.96 | [10][11][12] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in the tables above.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.

-

Methanol.

-

Test extracts/compounds at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a stock solution of the test extract or compound in methanol.

-

Serially dilute the stock solution to obtain a range of concentrations.

-

In a 96-well microplate, add a specific volume of each concentration of the test sample to the wells.

-

Add a methanolic solution of DPPH to each well.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators.

-

Reagents and Materials:

-

5-Lipoxygenase enzyme solution.

-

Linoleic acid (substrate).

-

Test extracts/compounds at various concentrations.

-

Positive control (e.g., Indomethacin).

-

Buffer solution (e.g., phosphate buffer).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a stock solution of the test extract or compound.

-

In a suitable reaction vessel, pre-incubate the 5-LOX enzyme with the test compound at various concentrations for a short period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate, linoleic acid.

-

The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

The percentage of inhibition of the enzyme activity is calculated.

-

The IC50 value (the concentration of the sample required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.

-

Anticancer Activity: Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Reagents and Materials:

-

Cancer cell lines (e.g., KB, LNCaP).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test extracts/compounds at various concentrations.

-

MTT solution.

-

Solubilization solution (e.g., DMSO, isopropanol).

-

96-well cell culture plate.

-

CO2 incubator.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated based on the observed bioactivities.

Caption: General workflow for the in vitro screening of a natural product.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic compounds with antioxidant activity from Anthemis tinctoria L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activities of some Anthemis species used in the treatment of inflammation-related diseases, GC/MS and LC-MS/MS analysis with bioactivity-guided fractionation | AVESİS [avesis.marmara.edu.tr]

- 10. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Phytochemical Profile and Anticancer Activity of Anthemis tinctoria and Angelica sylvestris Used in Estonian Ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Phytochemicals in the Genus Anthemis

A Technical Guide for Researchers and Drug Development Professionals

The genus Anthemis, belonging to the Asteraceae family, encompasses a diverse group of aromatic flowering plants commonly known as chamomiles, dog-fennels, or mayweeds. For centuries, various Anthemis species have been integral to traditional medicine across Europe and Southwest Asia for treating a range of ailments, including gastrointestinal disorders, inflammation, and skin conditions.[1] Modern scientific inquiry has delved into the rich phytochemical landscape of this genus, revealing a complex array of secondary metabolites responsible for its therapeutic properties. This technical guide provides a comprehensive literature review of the phytochemicals found in Anthemis, with a focus on quantitative data, detailed experimental protocols, and the molecular signaling pathways through which these compounds exert their biological effects.

Phytochemical Composition: A Quantitative Overview

The principle bioactive constituents of the Anthemis genus can be broadly categorized into essential oils, flavonoids, sesquiterpene lactones, and phenolic acids. The quantitative composition of these compounds varies significantly between species and even within different parts of the same plant.

Essential Oils

The essential oils of Anthemis species are complex mixtures of volatile compounds, primarily monoterpenes and sesquiterpenes, which contribute to their characteristic aroma and many of their medicinal properties. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for their characterization and quantification.

| Species | Plant Part | Major Constituent(s) | Concentration (%) | Reference(s) |

| Anthemis arvensis | Aerial parts | Torreyol | 85.4 | [2] |

| Anthemis altissima | Flowering parts | α-terpineol, β-pinene | 26.42, 9.23 | [3] |

| Anthemis cotula | Flowers | γ-muurolene, aromadendrene | 34.20, 7.18 | [4] |

| Anthemis cotula | Leaves | γ-muurolene, trans-cadinene ether | 19.03, 6.49 | [4] |

| Anthemis cretica subsp. messanensis | Aerial parts | (E)-chrysanthenyl acetate | 24.2 - 28.8 | [2] |

| Anthemis cretica subsp. columnae | Flowers & Leaves | 1,8-cineole | 12.2 - 13.3 | [2] |

| Anthemis nobilis | Flowers | En-yn-dicycloether, β-Caryophyllene | 20.90, 19.17 | [5] |

| Anthemis susiana | Aerial parts | alpha-bisabolol oxide A, alpha-pinene | 19.07, 15.50 | [6] |

Flavonoids

Flavonoids are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. High-performance liquid chromatography (HPLC) is the standard method for their quantification. Key flavonoids identified in Anthemis include apigenin, luteolin, quercetin, and their glycosides.

| Species | Plant Part | Flavonoid | Concentration (µg/g or mg/g) | Reference(s) |

| Anthemis tinctoria | Aerial parts | Luteolin | 371.31±0.07 µg/g | [7] |

| Anthemis tinctoria | Aerial parts | Rutin | - | [7] |

| Anthemis pedunculata | Aerial parts | Total Flavonoids (as Quercetin equivalents) | - | [8] |

| Anthemis nobilis (German chamomile) | Herbal Tea | Apigenin | 110 µg/mL | [9] |

| Anthemis species | - | Luteolin | 313.48±0.13 µg/g | [7] |

Sesquiterpene Lactones

Sesquiterpene lactones are a characteristic class of compounds in the Asteraceae family, known for their bitter taste and potent biological activities, including anti-inflammatory and cytotoxic effects. Their quantification can be challenging due to their diversity and reactivity.

| Species | Plant Part | Sesquiterpene Lactone(s) | Concentration (mg/g dry weight) | Reference(s) |

| Arnica montana (related Asteraceae) | Flowers | Total Helenalin and derivatives | 11.63 - 24.88 | [10] |

| Anthemis cotula | - | Anthecotulide | Present (implicated in allergic reactions) | [11] |

| Anthemis scrobicularis | Aerial parts | Micheliolide, 4α-hydroxy-guaia-10(14),11(13)-diene-12,6α-olide | - | [12] |

| Anthemis melanolepis | Aerial parts | Anthemin A, Anthemin C, Tatridin A | - | [13] |

Phenolic Acids

Phenolic acids are another significant group of phytochemicals in Anthemis that contribute to their antioxidant properties. HPLC is the preferred method for their quantification.

| Species | Extract Type | Predominant Phenolic Acid(s) | Concentration | Reference(s) |

| Anthemis tinctoria | Methanol extract of aerial parts | - | Total Phenols: higher than A. cretica | [14] |

| Anthemis cretica | Methanol extract of aerial parts | - | Total Phenols: lower than A. tinctoria | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible extraction, isolation, and analysis of phytochemicals. The following sections outline generalized methodologies based on common practices reported in the literature for the study of Anthemis constituents.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from aromatic plants.[15][16][17][18][19]

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., flowers, aerial parts) in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried material is then coarsely powdered.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The powdered plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and passes into a condenser.

-

Condensation and Separation: The condensed steam and essential oil mixture is collected in a graduated separator. Due to their immiscibility and density difference, the essential oil will form a layer on top of the aqueous phase (hydrosol).

-

Collection and Storage: The essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like essential oils.[8][11][20][21][22][23]

Protocol:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, methanol) to an appropriate concentration.

-

GC System:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250°C). A split injection mode is often used for concentrated samples.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically employed.

-

Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

-

MS System:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Detector: An electron multiplier detects the ionized fragments.

-

-

Data Analysis:

-

Identification: The mass spectrum of each separated component is compared with reference spectra in a database (e.g., NIST, Wiley). The retention indices of the compounds are also calculated and compared with literature values for more confident identification.

-

Quantification: The relative percentage of each component is typically determined by integrating the peak area in the total ion chromatogram.

-

Extraction and Quantification of Flavonoids and Phenolic Acids by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a robust and widely used method for the separation, identification, and quantification of non-volatile phytochemicals like flavonoids and phenolic acids.[7][24][25][26][27][28][29]

Protocol:

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent, often a hydroalcoholic solution (e.g., 70% methanol or ethanol), at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

-

HPLC System:

-

Solvent Delivery System: A binary or quaternary pump is used to deliver the mobile phase.

-

Injector: An autosampler is used for precise and reproducible injections of the sample.

-

Column: A reversed-phase C18 column is the most common choice for separating flavonoids and phenolic acids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program is optimized to achieve good separation of the target analytes.

-

Detector: A Diode-Array Detector (DAD) is used to monitor the absorbance of the eluting compounds at multiple wavelengths simultaneously. This allows for the identification of compounds based on their UV-Vis spectra and quantification at their respective maximum absorbance wavelengths.

-

-

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each target analyte.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the plant extract and determine the peak areas of the target analytes. The concentration of each analyte in the extract is then calculated using the corresponding calibration curve.

-

Signaling Pathways and Molecular Mechanisms

Several key phytochemicals from Anthemis have been shown to modulate critical signaling pathways involved in inflammation and cellular stress responses. Understanding these mechanisms is paramount for drug development.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Pathways

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process. Key flavonoids found in Anthemis, such as apigenin and quercetin , and the sesquiterpene α-bisabolol , have been demonstrated to exert potent anti-inflammatory effects by targeting these pathways.

-

Apigenin: This flavonoid has been shown to inhibit the activation of the NF-κB pathway.[2][3][30][31][32] It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines and chemokines.[2]

-

Quercetin: Similar to apigenin, quercetin can inhibit NF-κB activation.[5] Furthermore, it has been shown to modulate the MAPK signaling cascade, including the p38, ERK, and JNK pathways.[1][5][33][34][35] By inhibiting the phosphorylation of these kinases, quercetin can block the downstream activation of transcription factors that drive the inflammatory response.[5]

-

α-Bisabolol: This sesquiterpene alcohol, a major component of chamomile essential oil, also exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK pathways.[6][36][37] Studies have shown that α-bisabolol can reduce the expression of pro-inflammatory cytokines and mediators by suppressing the phosphorylation of key proteins in these signaling cascades.[6]

Caption: Inhibition of NF-κB and MAPK pathways by Anthemis phytochemicals.

Experimental Workflow for Phytochemical Analysis and Bioactivity Screening

A logical workflow is essential for the systematic investigation of Anthemis phytochemicals, from initial extraction to the assessment of their biological activities.

Caption: A typical workflow for Anthemis phytochemical research.

Conclusion

The genus Anthemis represents a valuable source of a wide array of bioactive phytochemicals with significant potential for the development of new therapeutic agents. The essential oils, flavonoids, sesquiterpene lactones, and phenolic acids present in these plants have been shown to possess a range of pharmacological activities, most notably anti-inflammatory and antioxidant effects. The modulation of key signaling pathways such as NF-κB and MAPK by prominent Anthemis constituents like apigenin, quercetin, and α-bisabolol provides a molecular basis for their observed therapeutic benefits. This comprehensive review, with its compilation of quantitative data, detailed experimental protocols, and elucidation of signaling pathways, serves as a foundational resource for researchers, scientists, and drug development professionals seeking to further explore and harness the therapeutic potential of Anthemis phytochemicals. Future research should focus on the synergistic effects of these compounds, their bioavailability, and their efficacy in preclinical and clinical studies.

References

- 1. Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC-DAD assay of flavonoids and evaluation of antioxidant activity of some herbal mixtures [pharmacia.pensoft.net]

- 8. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New cytotoxic sesquiterpene lactones from Anthemis scrobicularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 16. Hydro Distillation Method [allinexporters.com]

- 17. galbanum.co [galbanum.co]

- 18. essentialoilwizardry.com [essentialoilwizardry.com]

- 19. kau.in [kau.in]

- 20. vipsen.vn [vipsen.vn]

- 21. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 22. scitepress.org [scitepress.org]

- 23. academics.su.edu.krd [academics.su.edu.krd]

- 24. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. japsonline.com [japsonline.com]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. globalsciencebooks.info [globalsciencebooks.info]

- 33. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]

- 36. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 37. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Anthemis Species Containing Glycosides: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

The genus Anthemis, commonly known as chamomile, encompasses a variety of species that have been integral to traditional medicine systems worldwide for centuries. Their therapeutic applications, ranging from anti-inflammatory and digestive aids to sedatives and skin-healing agents, are largely attributed to a rich phytochemical profile, particularly flavonoid glycosides. This technical guide provides an in-depth exploration of the ethnobotanical uses of Anthemis species, with a specific focus on the glycosides they contain. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific landscape, including quantitative data on glycoside content, detailed experimental protocols for their isolation and evaluation, and an analysis of their molecular mechanisms of action.

Introduction: Ethnobotanical Significance of Anthemis Species

Anthemis species, most notably German chamomile (Matricaria recutita or Chamomilla recutita) and Roman chamomile (Chamaemelum nobile), have a long and well-documented history of use in herbal medicine. Traditional applications are diverse, addressing a wide array of ailments. The dried flowers of these plants are the primary part used and are typically prepared as infusions, decoctions, or extracts.

Ethnobotanical records indicate the use of Anthemis species for:

-

Inflammatory Conditions: Used both internally and externally to treat inflammation, skin irritations, and wound healing.

-

Digestive Complaints: Commonly employed as a carminative to relieve bloating, indigestion, and stomach cramps.

-

Nervous System Disorders: Valued for their mild sedative properties to alleviate anxiety, insomnia, and stress.

-

Spasmodic Conditions: Utilized to relieve muscle spasms and menstrual cramps.

-

Antimicrobial and Antiseptic Applications: Applied topically to treat minor infections and skin conditions.

The therapeutic efficacy of Anthemis species is primarily linked to their rich content of secondary metabolites, including terpenoids and flavonoids. Flavonoids, in particular, are often present in their glycosidic forms, where a sugar molecule is attached to the flavonoid aglycone. This glycosylation is believed to enhance their stability and bioavailability. The most prominent flavonoid glycosides found in Anthemis are derivatives of apigenin and luteolin.

Quantitative Analysis of Glycosides in Anthemis Species

The concentration of specific glycosides can vary significantly depending on the Anthemis species, plant part, geographical location, and extraction method. Apigenin-7-O-glucoside is consistently reported as a major flavonoid glycoside in chamomile. The following tables summarize the available quantitative data.

Table 1: Glycoside Content in Anthemis Species

| Species | Plant Part | Glycoside | Concentration | Method of Analysis | Reference(s) |

| Matricaria chamomilla | Ray Florets | Apigenin-7-O-glucoside | 39% of methanolic extract | HPLC | [1] |

| Chrysanthemum morifolium | Flowers | Apigenin-7-O-glucoside | Up to 16.04 mg/g | Ultrasound-assisted extraction followed by HPLC | [2][3] |

| Anthemis tinctoria | Aerial Parts | Total Flavonoids | 45.82 ± 0.40 mg RE/g (in Ethyl Acetate extract) | Spectrophotometry | [2][4][5] |

| Anthemis cretica | Aerial Parts | Total Flavonoids | 46.26 mg RE/g (in Ethyl Acetate extract) | Spectrophotometry | [4] |

RE: Rutin Equivalents

Table 2: Pharmacological Activities of Anthemis-derived Glycosides (IC50 Values)

| Glycoside/Extract | Pharmacological Activity | Assay | Test System | IC50 Value | Reference(s) |

| Apigenin-7-O-glucoside | Anti-candidal | Broth Microdilution | Candida spp. | 0.05 - 0.10 mg/mL | [6] |

| Flavonoid Crude Extract (Anthemis pedunculata) | Antioxidant | DPPH Radical Scavenging | In vitro | 26.14 ± 10.73 µg/mL | [7][8][9] |